N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the cyclization of appropriate amines or nitriles under controlled conditions.
Introduction of the Isonicotinoyl Group: The isonicotinoyl group is introduced via acylation reactions, where the piperidine intermediate reacts with isonicotinic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the isonicotinoyl-piperidine intermediate with 3-methoxyphenyl oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Pharmacology: Researchers investigate its effects on different receptors and enzymes to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials or catalysts in industrial processes.
Mechanism of Action
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-benzoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide
- N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide
- N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-chlorophenyl)oxalamide
Uniqueness
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-methoxyphenyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its isonicotinoyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-18-4-2-3-17(13-18)24-20(27)19(26)23-14-15-7-11-25(12-8-15)21(28)16-5-9-22-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVMBSEWLPRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.